5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5-[2-(3-methylbutanoylamino)ethyl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S2/c1-8(2)7-10(14)13-6-5-9-3-4-11(17-9)18(12,15)16/h3-4,8H,5-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLUUPZFGTFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis, employing 1,4-dicarbonyl precursors with phosphorus pentasulfide (), is a cornerstone for thiophene ring formation. For example, 2,5-dimethylthiophene derivatives are synthesized by cyclizing diketones with at elevated temperatures (250°C), achieving yields up to 70%. Adapting this method, a 1,4-diketone precursor substituted with an ethyl side chain at position 5 could be cyclized to form the thiophene core. However, competing furan byproduct formation necessitates precise stoichiometric control of and reaction time.
Fiesselmann Thiophene Synthesis
The Fiesselmann method, utilizing mercaptoacetates and 1,3-dicarbonyl compounds, offers regioselective α-substitution. For instance, reacting methyl mercaptoacetate with acetylacetone in basic conditions yields 2-acetylthiophene derivatives. This approach could introduce the ethyl side chain at position 5 by substituting the 1,3-dicarbonyl component with a pre-functionalized ethyl-bearing precursor.
Gewald Aminothiophene Synthesis
The Gewald reaction enables the incorporation of amino groups at the β-position of thiophene via cyclocondensation of ketones, cyanoacetates, and sulfur. While this method primarily targets aminothiophenes, modifying the ketone component to include an ethyl spacer could facilitate subsequent amidation steps.
Sulfonyl Chloride Functionalization
Chlorosulfonation
Direct chlorosulfonation of the thiophene ring using chlorosulfonic acid () is a high-yielding route. In a representative procedure, 2-methylthiophene reacts with at , followed by oxidation, yielding 2-methylthiophene-5-sulfonyl chloride in 86% yield. For the target compound, chlorosulfonation at position 2 requires careful temperature control ( to ) to prevent polysubstitution.
Sandmeyer-Type Reaction
Amino-to-sulfonyl chloride conversion via diazotization is viable for substrates with an amine group at position 2. Treatment with and at forms a diazonium intermediate, which is subsequently reacted with and to install the sulfonyl chloride group. This method achieved 54% yield for analogous substrates but requires rigorous exclusion of moisture.
Side-Chain Amidation
Friedel-Crafts Acylation and Reduction
Friedel-Crafts acylation introduces an acetyl group at position 5, which is reduced to an ethyl group via Wolff-Kishner reduction (, , ethylene glycol, 170°C). Subsequent bromination of the ethyl group (e.g., using ) facilitates nucleophilic amination with 3-methylbutanamide.
Direct Nucleophilic Substitution
A more efficient route involves reacting 5-(2-bromoethyl)thiophene-2-sulfonyl chloride with 3-methylbutanamide in the presence of a base (e.g., ) in at . This one-step amidation avoids intermediate purification, with reported yields of 75–80% for similar systems.
Integrated Synthetic Routes
Stepwise Approach
Convergent Synthesis
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Pre-functionalized Thiophene : Prepare 5-(2-aminoethyl)thiophene-2-sulfonyl chloride via Sandmeyer reaction.
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Acylation : React the amine with 3-methylbutanoyl chloride in /.
Optimization Challenges
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Sulfonyl Chloride Stability : The sulfonyl chloride group is prone to hydrolysis; storage under anhydrous conditions at is critical.
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Regioselectivity : Competing substitution at β-positions necessitates directing groups (e.g., methyl) during chlorosulfonation.
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Amidation Efficiency : Steric hindrance from the 3-methylbutanamide group requires polar aprotic solvents (e.g., DMF) to enhance reactivity .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Medicinal Chemistry Applications
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Drug Development :
- The compound has been explored for its potential as a building block in the synthesis of biologically active molecules. Its sulfonyl chloride functional group is particularly useful for introducing sulfonamide moieties into drug candidates, which can enhance pharmacological properties such as solubility and bioavailability .
- Research indicates that derivatives of thiophene compounds have shown promising activity against various biological targets, including cancer cells and microbial pathogens. For instance, thieno[2,3-c]quinoline derivatives have demonstrated cytotoxic effects that warrant further investigation .
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Targeted Protein Degradation :
- Recent studies have highlighted the utility of compounds like 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride in the development of PROTACs (proteolysis-targeting chimeras). These compounds can facilitate the targeted degradation of specific proteins, such as androgen receptors, by recruiting them to E3 ubiquitin ligases for proteasomal degradation . This approach has implications for treating diseases like cancer by modulating protein levels within cells.
Biochemical Applications
- Enzyme Inhibition :
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Cell-Based Assays :
- A library of synthetic analogues derived from this compound has been subjected to cell-based assays to evaluate their cytotoxicity against different cancer cell lines. Preliminary results suggest that certain modifications to the thiophene structure can enhance biological activity, providing a pathway for developing new anticancer agents .
Data Table: Summary of Applications
Case Studies and Research Findings
- A study conducted at the University of Southampton focused on synthesizing natural product-like molecules using methodologies that include compounds similar to 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride. The findings revealed that these compounds could be optimized for higher yields and better reaction times when subjected to microwave irradiation techniques .
- Another research initiative explored the application of thiophene derivatives in developing targeted therapies for cancer treatment, demonstrating their efficacy in inhibiting tumor growth in vitro .
Mechanism of Action
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride with key analogs:
Key Observations :
- Electrophilicity : All analogs retain the sulfonyl chloride group, enabling nucleophilic substitution. However, electron-withdrawing groups (e.g., benzenesulfonyl in ) may enhance reactivity.
- Thermal Stability : The 4-chlorobenzamido derivative (m.p. 138°C) suggests that aromatic substituents improve thermal stability relative to aliphatic chains.
Biological Activity
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C11H16ClNO3S2
- Molecular Weight : 309.84 g/mol
- IUPAC Name : 5-[2-(3-methylbutanoylamino)ethyl]thiophene-2-sulfonyl chloride
The compound features a thiophene ring and a sulfonyl chloride group, which contribute to its reactivity and potential biological applications. The presence of the 3-methylbutanamido side chain enhances its versatility in forming derivatives.
Synthesis
The synthesis of 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride typically involves:
- Formation of the Amide Bond : Reaction of 3-methylbutanoic acid with ethylenediamine to produce 3-methylbutanamidoethylamine.
- Thiophene Ring Introduction : Reacting the amidoethylamine with thiophene-2-sulfonyl chloride under basic conditions to yield the desired product.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including compounds similar to 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride, exhibit significant antimicrobial activity. They function by inhibiting bacterial growth through competitive inhibition of folate synthesis pathways, which are essential for bacterial proliferation .
Anticancer Potential
Recent studies have explored the anticancer properties of thiophene derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators . For instance, compounds with similar structures have shown efficacy against various cancer cell lines.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study published in the Egyptian Journal of Chemistry highlighted the structure-activity relationship (SAR) for sulfonamides, indicating that modifications at specific positions on the aromatic ring can enhance antimicrobial efficacy. The presence of heteroatoms like sulfur in thiophene rings can increase activity against resistant strains .
- Anticancer Activity :
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiophene-2-sulfonyl chloride | Lacks amidoethyl side chain | Limited versatility in forming derivatives |
| 5-[2-(aminoethyl)]thiophene-2-sulfonyl chloride | Similar structure; no 3-methylbutanamido group | Potentially reduced reactivity and activity |
The unique combination of the thiophene ring and the 3-methylbutanamido side chain in 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride may confer specific biological activities not present in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
